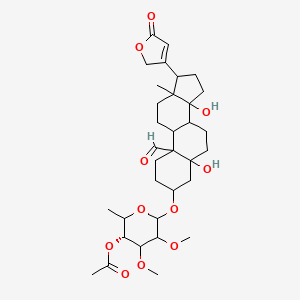
Diphenylmethyl propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethyl propyl ether is an organic compound with the molecular formula C16H18O It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including diphenylmethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O). For this compound, the reaction would involve diphenylmethanol and propyl bromide under appropriate conditions .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
化学反応の分析
Types of Reactions
Diphenylmethyl propyl ether can undergo several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, they can be transformed into other functional groups.
Common Reagents and Conditions
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) for reducing ethers to alcohols.
Major Products Formed
Acidic Cleavage: Produces diphenylmethanol and propyl bromide or iodide.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
科学的研究の応用
Diphenylmethyl propyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of various chemicals and materials
作用機序
The mechanism of action of diphenylmethyl propyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological systems .
類似化合物との比較
Similar Compounds
- Diphenylmethyl methyl ether
- Diphenylmethyl ethyl ether
- Diphenylmethyl butyl ether
Comparison
Diphenylmethyl propyl ether is unique due to its specific alkyl group (propyl) attached to the diphenylmethyl moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to its methyl and ethyl counterparts, the propyl group provides a balance between steric hindrance and reactivity, making it suitable for specific applications .
特性
CAS番号 |
13594-71-3 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
[phenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C16H18O/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChIキー |
RYBNGIBEGIRICU-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



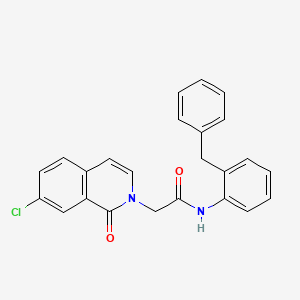
![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)





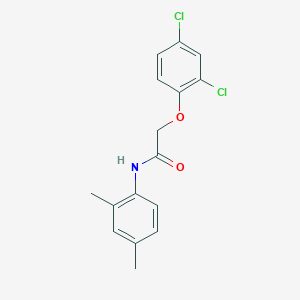

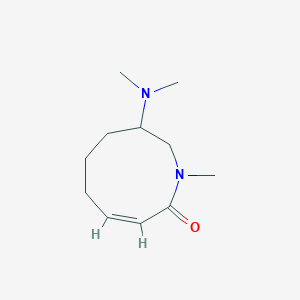
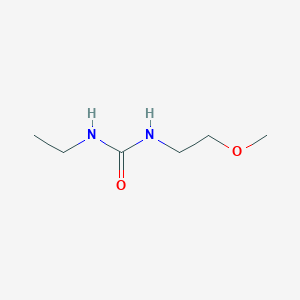
![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)
